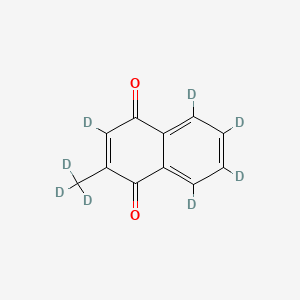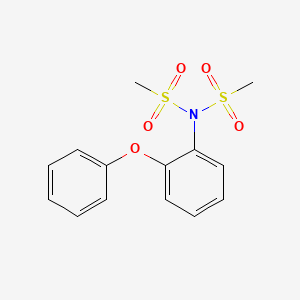
Boceprevir Metabolite M4-d9 Methyl Ester
説明
Boceprevir Metabolite M4-d9 Methyl Ester is a metabolite of Boceprevir, a protease inhibitor used to treat hepatitis caused by hepatitis C virus genotype 1 . It has a molecular formula of C20H26D9N3O4 and a molecular weight of 390.57 .
Synthesis Analysis
The synthesis of Boceprevir and its metabolites involves several critical steps. One of the key steps is the optimization of oxidation, which is crucial in the total synthesis . A novel process for the synthesis of fragment A has been developed, which is the key starting material for the synthesis of Boceprevir .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H26D9N3O4 . More detailed structural information can be obtained from resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H26D9N3O4 and a molecular weight of 390.57 . More detailed properties can be found on databases like PubChem .科学的研究の応用
Characterization in Liver Enzymes and Biotransformation
Boceprevir, a protease inhibitor, is involved in the treatment of human hepatitis C virus infections. In human liver microsomes, its oxidative metabolites are catalyzed by CYP3A4 and CYP3A5 enzymes. Boceprevir undergoes two distinct pathways: cytochrome P450-mediated oxidation and ketone reduction, leading to the formation of carbonyl-reduced metabolites such as M28 (Ghosal et al., 2011).
Resistance Mutation Studies
In vitro studies show that combination treatment with Boceprevir and NS5B polymerase inhibitors can be effective in inhibiting viral RNA replication in replicon cells. A novel mutation (M175L) in the protease domain was identified during combination treatment, which provides insights into the resistance mechanism and supports the clinical evaluation of combining HCV protease and polymerase inhibitors (Chase et al., 2009).
Pharmacokinetic Evaluation and Drug-Drug Interactions
Studies on drug-drug interactions between boceprevir and other medications like atorvastatin and pravastatin reveal how boceprevir affects the metabolism of these drugs. Such studies are crucial in understanding how to manage boceprevir in combination with other treatments, especially in patients with chronic HCV infection who are often receiving other medications concomitantly (Hulskotte et al., 2013).
Clinical Resistance Profile
The clinical resistance profile of boceprevir in HCV-infected patients helps in understanding how the virus adapts and potentially becomes resistant to treatment. This information is vital for developing strategies to overcome resistance and enhance treatment efficacy (Susser et al., 2009).
Synthesis and Chemical Characterization
The synthesis of various forms of boceprevir, including [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, is significant for research and development. Understanding the chemical process of synthesizing these compounds aids in the development of effective medications for HCV (Ren et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
methyl (1R,2S,5S)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14+/m0/s1/i4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWSIPWPIUQLQ-XEEUUKSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)OC)C2(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725410 | |
| Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158083-48-7 | |
| Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




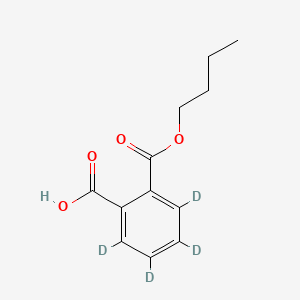

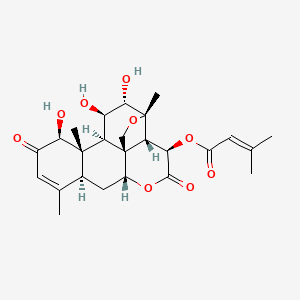
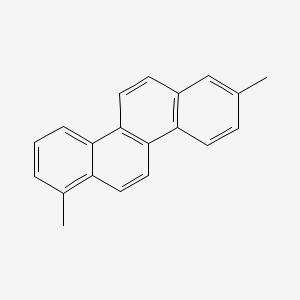

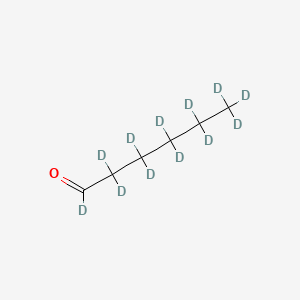
![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)


